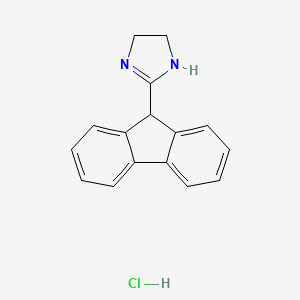
2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 9H-fluorene with imidazole under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) or 1,4-dioxane and may or may not require a base catalyst . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, reduced imidazole compounds, and substituted imidazole derivatives, depending on the type of reaction and reagents used .
Applications De Recherche Scientifique
2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorenyl group and imidazole ring can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide: A similar compound with a hydrazine group instead of an imidazole ring.
(9H-fluoren-9-yl)methoxycarbonyl derivatives: Compounds with a methoxycarbonyl group attached to the fluorenyl ring.
Uniqueness
2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride is unique due to its combination of the fluorenyl group and imidazole ring, which imparts specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Propriétés
Numéro CAS |
7150-11-0 |
|---|---|
Formule moléculaire |
C16H15ClN2 |
Poids moléculaire |
270.75 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-yl)-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C16H14N2.ClH/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)15(13)16-17-9-10-18-16;/h1-8,15H,9-10H2,(H,17,18);1H |
Clé InChI |
BWNNXZFLWDOVTI-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)C2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)

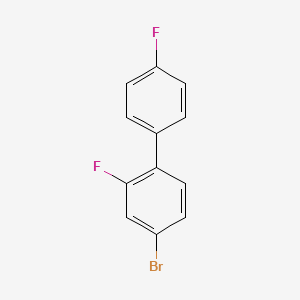
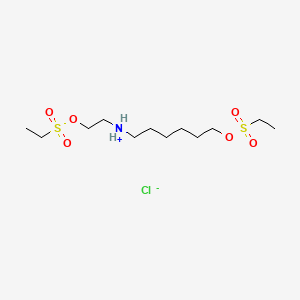

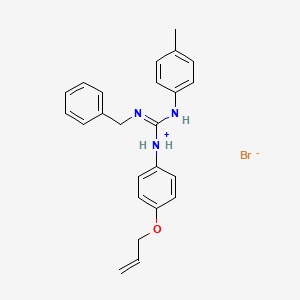
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)
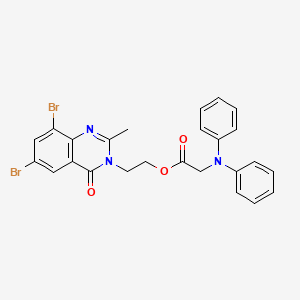
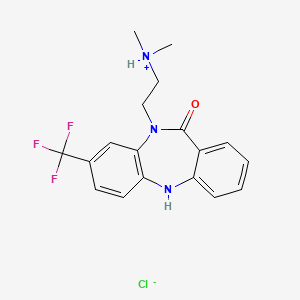
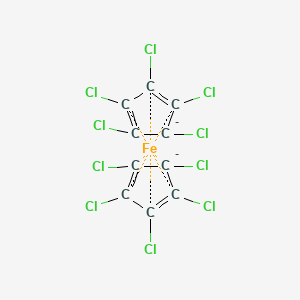
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)
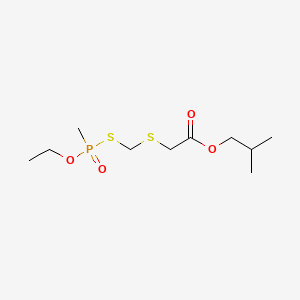
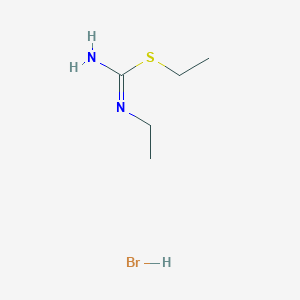
![[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-](/img/structure/B13763685.png)
